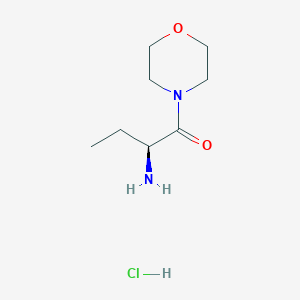
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride is a chemical compound with a molecular formula of C9H19ClN2O2 and a molecular weight of 222.7 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride typically involves the reaction of (2S)-2-amino-1-butanone with morpholine in the presence of hydrochloric acid. The reaction conditions often include:
Reactants: (2S)-2-amino-1-butanone and morpholine.
Catalyst: Hydrochloric acid.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The process may include steps such as:
Mixing: Combining the reactants in a large reactor.
Heating: Maintaining the reaction mixture at the desired temperature.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Drying: Removing any residual solvents to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride:
(2S)-2-amino-1-(piperidin-4-yl)butan-1-one hydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its morpholine ring contributes to its stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H17ClN2O2 |
|---|---|
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
(2S)-2-amino-1-morpholin-4-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-7(9)8(11)10-3-5-12-6-4-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
RQGHDTWPROXKEX-FJXQXJEOSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)N1CCOCC1)N.Cl |
Kanonische SMILES |
CCC(C(=O)N1CCOCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
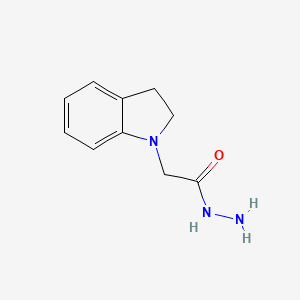


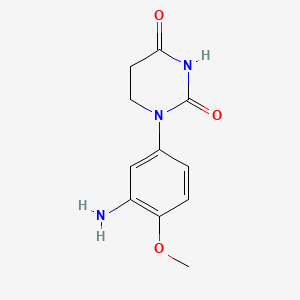

![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
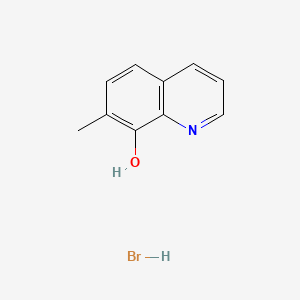
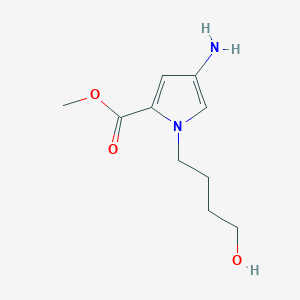
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
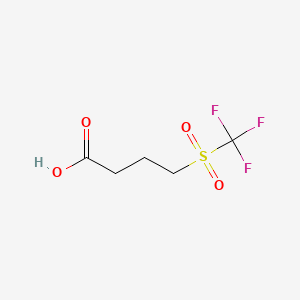
![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)


